8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
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Description
The compound “8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Benzothiophene carboxamide derivatives were prepared adopting the fusion process at 130 – 150 °C between benzothiophene-2-carbonyl chloride and aminobenzophenones .Molecular Structure Analysis
The geometric structure calculations of similar compounds were performed at B3LYP/6-311G(d,p), B3P86/6-311G(d,p), B3LYP/6-31G(d), and B3PW91/6-31G(d,p) levels . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium(II) complex/chiral Lewis acid binary system is reported. The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Mechanism of Action
Target of Action
The primary target of 8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, are known to affect a variety of biochemical pathways .
Result of Action
The specific molecular and cellular effects of 8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to have a wide array of biological activities .
Biochemical Analysis
Biochemical Properties
The 8-azabicyclo[3.2.1]octane core of 8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a key synthetic intermediate in several total syntheses . This unique structure can make it a challenging scaffold to acquire
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-benzothiophen-2-yl-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c21-19(18-11-13-3-1-2-4-17(13)22-18)20-15-7-8-16(20)10-14(9-15)12-5-6-12/h1-4,11,15-16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNJKLVAAAKZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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